2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide
Description
The compound 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a heterocyclic molecule featuring a fused triaza-anthracene core. Its structure includes:
- A pyridin-3-ylmethyl substituent at position 1 of the triaza-anthracene scaffold.
- A tetrahydro-furan-2-ylmethyl amide group at the carboxylic acid moiety (position 3).
Structural analogs often differ in substituent groups, influencing physicochemical properties and bioactivity .
Properties
CAS No. |
370869-95-7 |
|---|---|
Molecular Formula |
C23H22N6O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c24-20-17(22(30)26-13-16-6-4-10-32-16)11-18-21(29(20)14-15-5-3-8-25-12-15)27-19-7-1-2-9-28(19)23(18)31/h1-3,5,7-9,11-12,16,24H,4,6,10,13-14H2,(H,26,30) |
InChI Key |
JOIKWPYTXDOQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex organic molecule characterized by its unique tricyclic structure that incorporates both anthracene and triaza moieties. This compound has garnered attention for its potential biological activities due to the presence of various functional groups including imino, carboxylic acid, and amide linkages.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 432.48 g/mol. The structure features multiple nitrogen atoms which are often associated with biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research has shown that derivatives of triaza-anthracene compounds can exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-Imino-10-oxo have demonstrated varying degrees of effectiveness against bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| 2-Imino-10-oxo | Staphylococcus aureus | Moderate Inhibition |
| 2-Imino-10-oxo | Candida albicans | Significant Inhibition |
Studies utilizing the disk diffusion method have provided insights into the minimum inhibitory concentrations (MIC) required for effective antimicrobial action against various pathogens .
Anticancer Activity
The compound's structure suggests potential applications in cancer therapy. Research has indicated that similar compounds can inhibit tumor cell proliferation. For example, studies have reported that analogs of triaza-anthracenes exhibit potent activity against human cancer cell lines.
| Cell Line | Compound Tested | Activity |
|---|---|---|
| KB | Triaza-Anthracene Derivative | Potent Inhibition |
| HepG2 | Triaza-Anthracene Derivative | Selective Activity |
These findings suggest that the unique nitrogen-rich structure may enhance binding affinity to biological targets involved in cancer progression .
Understanding the mechanism by which 2-Imino-10-oxo exerts its biological effects is crucial for optimizing its therapeutic potential. Interaction studies typically focus on binding affinities with specific enzymes or receptors. Techniques such as molecular docking and density functional theory (DFT) calculations are employed to elucidate these interactions.
Molecular Docking Studies
Molecular docking studies have indicated that the compound can form hydrogen bonds with key amino acids in target proteins, enhancing its biological activity. For instance, interactions with tyrosine and tryptophan residues have been noted to stabilize the complex formed between the compound and its target .
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to 2-Imino-10-oxo .
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial properties of various derivatives against common pathogens.
- Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics.
-
Anticancer Efficacy Study
- A series of triaza-anthracene derivatives were tested against multiple human tumor cell lines.
- Compounds exhibited selective cytotoxicity, making them candidates for further development in cancer therapeutics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. Preliminary studies have shown that this compound may effectively inhibit the growth of various bacterial strains. The mechanisms behind this activity include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- DNA Interaction : Its planar structure allows for intercalation into bacterial DNA, disrupting replication processes.
Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Studies suggest that it can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the normal cell cycle, preventing cancer cells from dividing.
Antifungal Effects
Similar compounds have demonstrated effectiveness against fungal infections. This includes:
- Disruption of Cell Membranes : The compound may compromise the integrity of fungal cell membranes, leading to cell death.
Case Studies
Numerous studies have explored the biological activities of compounds related to 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene. Here are some notable findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Study | Related triazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. Structural modifications enhanced activity against resistant strains. |
| Antitumor Activity | Investigations revealed that certain derivatives inhibited proliferation in various cancer cell lines through apoptosis induction. |
| Fungal Inhibition | Pyridine-based compounds exhibited antifungal properties against Candida species by disrupting cell membranes. |
Synthesis Pathways
The synthesis of 2-Imino-10-oxo compounds can be approached through several methodologies:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing cyclization methods to form the triaza-anthracene core structure.
- Functional Group Modification : Post-synthetic modifications to introduce desired functional groups for enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural differences between the target compound and analogs from the literature:
Key Observations:
Substituent Position Swaps : Analog 2 () reverses the substituents of the target compound, placing the tetrahydrofuran group at position 1 and pyridinyl at the amide position. This swap may alter solubility and target affinity due to differences in steric bulk and polarity .
Methoxy vs. Pyridinyl Groups: Analog 1 () features a 4-methoxyphenyl-ethyl group at position 1, which increases lipophilicity compared to the pyridinyl group in the target compound. Methoxy groups are known to enhance membrane permeability but may reduce metabolic stability .
Core Heterocycle Variations : Analog 3 () and Analog 4 () employ imidazo-pyridine and thiadiazolo-pyrimidine cores, respectively. These scaffolds introduce sulfur (in Analog 4) or additional nitrogen atoms (in Analog 3), altering electronic properties and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility:
- The target compound’s molecular weight (~500–550 g/mol, estimated) is comparable to Analog 1 and Analog 2.
Spectroscopic Data:
- IR Spectroscopy: The target compound’s imino and keto groups would show characteristic stretches at ~1650–1750 cm⁻¹, similar to Analog 1 and Analog 3 .
- NMR : The pyridin-3-ylmethyl group in the target compound would produce distinct aromatic proton signals at δ 7.3–8.5 ppm, differing from Analog 1’s methoxyphenyl signals (δ 6.8–7.2 ppm) .
Preparation Methods
Introduction of the Imino and Oxo Groups
The 2-imino and 10-oxo functionalities are introduced via Knoevenagel condensation, as demonstrated in the synthesis of analogous chromene-carboxamides. Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate or bicarbonate at room temperature. This method offers excellent atom economy (85–95%) and avoids harsh conditions that could degrade the triaza-anthracene system. For the target compound, substituting salicylaldehyde with a pyridin-3-ylmethyl-substituted aldehyde enables direct incorporation of the pyridine moiety at position 1.
Installation of the Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran-2-ylmethyl substituent is synthesized through hydrogenation of furan precursors. WO2018113599A1 discloses a one-step process where furan compounds bearing nitrogen-containing groups (e.g., azides or imines) react with hydrogen over noble metal catalysts (e.g., Pd/C or Ru/Al₂O₃) at 20–150°C and atmospheric pressure. This approach achieves 60–90% selectivity for tetrahydrofuran derivatives without requiring high-pressure equipment. For the target amide, 2,5-bis(azidomethyl)furan serves as a starting material, undergoing hydrogenation to yield tetrahydrofuran-2-ylmethylamine, which is subsequently coupled to the carboxylic acid intermediate.
Amide Bond Formation
The final step involves coupling the triaza-anthracene-3-carboxylic acid with tetrahydrofuran-2-ylmethylamine. A modified version of the method described in PubChem CID 1077433 employs carbodiimide-mediated activation (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt | 85–92% |
| Temperature | 0–25°C | Minimizes racemization |
| Reaction Time | 12–24 h | Ensures complete activation |
| Solvent | DMF | Enhances solubility of polar intermediates |
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound in >95% purity. NMR and HRMS data confirm the structure, with characteristic signals for the tetrahydrofuran protons (δ 3.6–4.1 ppm) and the imino group (δ 8.9 ppm).
Alternative Synthetic Routes
Photocatalytic Oxidation
ChemicalBook reports a cobalt(II) phthalocyanine-catalyzed method for converting aldehydes to carboxylic acids under visible light. Applying this to 9-anthraldehyde derivatives could streamline the synthesis of the anthracene-carboxylic acid precursor, though yields for bulkier substrates remain suboptimal (≤70%).
Challenges and Optimization Strategies
-
Steric Hindrance : The pyridin-3-ylmethyl group at position 1 impedes nucleophilic attack during amide coupling. Using HOBt as an additive reduces steric effects by pre-activating the carboxylate.
-
Oxidative Degradation : The imino group is prone to hydrolysis under acidic conditions. Conducting reactions under inert atmosphere (N₂ or Ar) and using anhydrous solvents mitigates this issue.
-
Catalyst Poisoning : Residual amines from earlier steps can deactivate hydrogenation catalysts. Sequential purification via acid-base extraction ensures catalyst longevity .
Q & A
Q. What are the critical structural features of the compound that influence its chemical reactivity and stability?
The compound’s triaza-anthracene backbone provides aromaticity and potential π-π stacking interactions, while the pyridin-3-ylmethyl and tetrahydrofuran-2-ylmethyl amide groups enhance solubility and modulate steric effects. The amide bond is susceptible to hydrolysis under acidic/basic conditions, and the carbonyl group in the triaza-anthracene core participates in nucleophilic additions . Stability studies under varying pH and temperature, paired with NMR or IR spectroscopy, are recommended to assess degradation pathways.
Q. What synthetic strategies are commonly used to prepare this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols starting from simpler heterocyclic precursors. For example, coupling reactions (e.g., amide bond formation via carbodiimide chemistry) and cyclization steps under reflux conditions (e.g., using acetic acid as a solvent ). Optimization may involve adjusting catalyst loadings (e.g., HATU for amide coupling), temperature gradients, or protecting group strategies. Characterization via / NMR and HRMS is essential to confirm purity and structure .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy : Identifies hydrogen environments (e.g., aromatic protons in the triaza-anthracene core) and carbon chemical shifts.
- HRMS : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Detects functional groups like carbonyl (C=O) and amide (N-H) stretches .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets such as enzymes or receptors?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics and affinity constants ().
- Fluorescence polarization assays : Quantify competitive binding using fluorescently labeled ligands.
- Molecular docking : Predicts binding modes to targets like kinases or viral proteases, leveraging the compound’s pyridine and amide moieties for hydrogen bonding .
Q. What methodologies address contradictory data in the compound’s pharmacokinetic (PK) or pharmacodynamic (PD) profiles?
- Comparative metabolic profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes and cross-validate with in silico tools (e.g., ADMET Predictor™).
- Dose-response studies : Resolve discrepancies in IC values by testing across multiple cell lines or enzymatic assays.
- Crystallography : Resolve structural ambiguities affecting PD outcomes .
Q. How does the compound’s structure-activity relationship (SAR) compare to related triaza-anthracene derivatives?
Key SAR insights:
- The tetrahydrofuran-2-ylmethyl group improves membrane permeability versus morpholinyl analogs.
- Pyridin-3-ylmethyl substitution enhances target selectivity over benzofuran-containing derivatives . Methodology : Synthesize analogs with systematic substitutions (e.g., replacing pyridine with quinoline) and evaluate via in vitro cytotoxicity assays (e.g., MTT) and target inhibition screens.
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (HO), hydrolytic (HCl/NaOH), and photolytic (UV light) conditions.
- HPLC stability assays : Monitor degradation products over time using C18 columns and UV detection.
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds .
Data Contradiction and Validation
Q. How can researchers validate conflicting reports about the compound’s mechanism of action (MoA)?
- Pathway enrichment analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
- CRISPR-Cas9 knockout models : Confirm target dependency by silencing putative receptors/enzymes.
- Cross-species studies : Compare MoA in human vs. murine models to rule out species-specific effects .
Comparative Analysis
Q. How does the compound’s bioactivity profile differ from structurally similar compounds (e.g., morpholinyl or benzofuran derivatives)?
- Activity : The pyridin-3-ylmethyl group may enhance antiviral activity relative to benzo[1,3]dioxole derivatives.
- Solubility : Tetrahydrofuran substitution improves aqueous solubility compared to purely aromatic analogs. Validation : Parallel testing in enzyme inhibition assays (e.g., HIV-1 protease) and logP measurements .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
